N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(3-chloro-2-methylphenyl)benzenesulfonamide
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Overview
Description
N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(3-chloro-2-methylphenyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes a benzodioxole moiety, a piperazine ring, and a benzenesulfonamide group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(3-chloro-2-methylphenyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole moiety, followed by the formation of the piperazine ring. The final step involves the sulfonation reaction to introduce the benzenesulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(3-chloro-2-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the benzenesulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(3-chloro-2-methylphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(3-chloro-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved often include signal transduction cascades and metabolic processes.
Properties
Molecular Formula |
C27H28ClN3O5S |
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Molecular Weight |
542.0 g/mol |
IUPAC Name |
N-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-N-(3-chloro-2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C27H28ClN3O5S/c1-20-23(28)8-5-9-24(20)31(37(33,34)22-6-3-2-4-7-22)18-27(32)30-14-12-29(13-15-30)17-21-10-11-25-26(16-21)36-19-35-25/h2-11,16H,12-15,17-19H2,1H3 |
InChI Key |
CMUIKAOFMQCLII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N(CC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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